C11H13N5O3S

Description

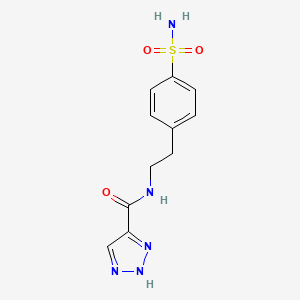

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S/c12-20(18,19)9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H2,12,18,19)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMZLGLWWBSCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=NNN=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Structural Modifications of Pemetrexed

Total Synthesis Routes of Pemetrexed (B1662193) and Related Intermediates

The total synthesis of Pemetrexed has been approached through various routes, often involving the construction of the pyrrolo[2,3-d]pyrimidine core followed by coupling with a modified glutamate (B1630785) side chain.

A common and well-documented method is the convergent synthesis, which involves the preparation of a p-toluenesulfonic acid salt as a key intermediate. nih.gov In this pathway, 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is activated and then coupled with diethyl L-glutamate. nih.govgoogle.com The resulting product is then saponified to yield the Pemetrexed diacid. nih.gov

Key intermediates in these syntheses include:

4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid : A core component containing the pyrrolopyrimidine structure. google.comgoogle.com

Diethyl L-glutamate : Provides the glutamate portion of the final molecule. nih.govgoogle.com

Pemetrexed diethyl ester : The product of the coupling reaction before final saponification. google.com

4-(4-carbomethoxyphenyl)butanal : An intermediate in a process starting from methyl 4-bromobenzoate (B14158574) and 3-buten-1-ol. googleapis.com

The table below summarizes some of the key intermediates and their roles in the synthesis of Pemetrexed.

| Intermediate | Starting Materials | Key Reaction Type | Reference |

| p-Toluenesulfonic acid salt of Pemetrexed diethyl ester | 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, Diethyl L-glutamate | Peptide coupling | nih.gov |

| Pemetrexed diethyl ester | 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, Diethyl L-glutamate hydrochloride | Coupling reaction | google.com |

| 5-Arylpyrrolo[2,3-d]pyrimidines | 6-Aminopyrimidines, Nitrostyrenes | Michael adduct formation and cyclization | researchgate.net |

| 4-(4-Carbomethoxyphenyl)butanal | Methyl 4-bromobenzoate, 3-buten-1-ol | Heck reaction | google.comgoogleapis.com |

Development of Synthetic Methods for Pemetrexed Impurities

The quality control of Pemetrexed production necessitates the identification and synthesis of potential impurities that can arise during the manufacturing process. nih.govnih.gov

Structure Elucidation of Process-Related Impurities via Advanced Analytical Techniques

Several process-related impurities of Pemetrexed have been identified and characterized. Advanced analytical techniques such as two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and mass spectrometry (MS) are crucial for elucidating the structures of these impurities. nih.govresearchgate.net Thermal analysis and powder diffraction have also been employed for physicochemical characterization. researchgate.net

Some of the identified process-related impurities include:

N-Methyl Impurity : Forms during the condensation of the benzoic acid derivative with diethyl L-glutamate, likely due to a methylating agent produced from the decomposition of the coupling agent complex. nih.gov

N,N-Dimethylformamide Impurity : Can form when N,N-dimethylformamide (DMF) is used as a solvent in the condensation reaction. nih.gov

γ-Dipeptide and α-Dipeptide Impurities : These are regioisomers resulting from incorrect peptide bond formation. nih.gov

Dimer Impurity : May form during the basic hydrolysis step. nih.gov

Pemetrexed glutamide : A process-related impurity whose synthesis and characterization have been described. benthamdirect.comingentaconnect.comresearchgate.net

The following table details some of the known impurities and their likely sources.

| Impurity | Source of Formation | Analytical Techniques for Elucidation | Reference |

| N-Methyl Pemetrexed | Decomposition of CDMT·NMM complex during coupling | 1H-NMR, 13C-NMR, HRMS | nih.govbenthamdirect.com |

| N,N-Dimethylformamide Impurity | Use of DMF as a solvent in condensation reaction | 2D-NMR, MS | nih.gov |

| Enantiomer of Pemetrexed (R)-1 | Trace amounts of D-enantiomer in diethyl L-glutamate or racemization during hydrolysis | Chiral HPLC | nih.gov |

| γ-Dipeptide Impurity | Side reaction during peptide coupling | 2D-NMR, MS | nih.gov |

| α-Dipeptide Impurity | Side reaction during peptide coupling | 2D-NMR, MS | nih.gov |

| Dimer Impurity | Basic hydrolysis of the diethyl ester intermediate | 2D-NMR, MS | nih.gov |

| Pemetrexed glutamide | Process-related | 1H-NMR, 13C-NMR, HRMS | benthamdirect.comingentaconnect.comresearchgate.net |

Identification of Stereoisomeric and Degradation Products

Stereoisomeric impurities, particularly the (R)-enantiomer of Pemetrexed, can arise from the presence of the D-enantiomer in the starting diethyl glutamate or through racemization during the synthesis, especially under alkaline conditions. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for detecting and quantifying such stereoisomers. nih.gov

Degradation studies under forced conditions (acid, base, oxidation, heat, and light) have been conducted to identify potential degradation products. europa.eubaertschiconsulting.comnih.gov These studies are essential for establishing the stability of the drug substance and developing stability-indicating analytical methods. baertschiconsulting.comnih.gov The main degradation pathways for Pemetrexed are oxidation and hydrolysis. baertschiconsulting.comnih.gov

Identified degradation products include:

Oxidative dimers baertschiconsulting.com

Ring-opened ketoamine baertschiconsulting.com

α-Hydroxy lactams baertschiconsulting.com

Des-glutamate , resulting from hydrolysis baertschiconsulting.com

Rational Design and Synthesis of Pemetrexed Derivatives and Analogs

To improve the therapeutic profile of Pemetrexed, researchers have designed and synthesized various derivatives and analogs. These modifications aim to enhance properties like stability, permeability, and anticancer activity. seejph.comseejph.com

One approach involves modifying the core pyrrolo[2,3-d]pyrimidine structure. For instance, the synthesis of 5-substituted pyrrolo[2,3-d]pyrimidines has been explored. acs.org Another strategy focuses on creating new thieno[2,3-d]pyrimidine-4-one derivatives as potential dihydrofolate reductase (DHFR) inhibitors. acs.org

In a recent study, two novel Pemetrexed analogs, PMA-1 and PMA-2, were synthesized to enhance stability and lipophilicity. seejph.comseejph.com These analogs showed increased thermal stability and improved lipophilicity compared to the parent drug. seejph.comseejph.com The introduction of benzoxazine (B1645224) moieties is another strategy to increase lipophilicity and potentially improve cellular uptake. seejph.com

The table below highlights some of the synthesized Pemetrexed analogs and their key features.

| Analog/Derivative | Structural Modification | Intended Improvement | Reference |

| PMA-1 and PMA-2 | Not specified in detail, but resulted in higher melting points and Rf values | Increased thermal stability and lipophilicity | seejph.comseejph.com |

| 6-Methyl Substituted Pemetrexed | Addition of a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine ring | Selective transport and inhibition of de novo purine (B94841) nucleotide biosynthesis | acs.org |

| Thieno[2,3-d]pyrimidine-4-one derivatives | Replacement of the pyrrolo[2,3-d]pyrimidine core with a thieno[2,3-d]pyrimidine-4-one scaffold | Potent DHFR inhibitors | acs.org |

Prodrug Strategies for Enhanced Molecular Delivery and Intracellular Activation

Prodrug strategies are employed to overcome limitations of the parent drug, such as poor solubility or inefficient delivery to target cells. nih.govresearchgate.net For Pemetrexed, these strategies aim to enhance its delivery and subsequent intracellular activation.

Pemetrexed itself can be considered a prodrug because it is converted intracellularly to more active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). nih.govjhoponline.comcancernetwork.com These polyglutamated forms are more potent inhibitors of key enzymes in the folate pathway. nih.govjhoponline.com

To further improve delivery, various prodrugs have been designed. One approach involves creating water-soluble polyethylene (B3416737) glycol (PEG) prodrugs of Pemetrexed. cpu.edu.cn In this strategy, PEG is used as a solubilizing moiety, and amino acids are used as linkers to control the release of the active drug. cpu.edu.cn Another strategy involves the synthesis of Pemetrexed-peptide conjugates. For example, cell-penetrating peptides have been attached to Pemetrexed to enhance its uptake into cancer cells. nih.gov

An ion-pairing approach has also been investigated to improve the oral bioavailability of Pemetrexed. researchgate.netnih.gov This involves forming a complex with a deoxycholyl-l-lysyl-methylester, which can then be formulated into a nanoemulsion for oral delivery. researchgate.net

| Prodrug Strategy | Carrier/Modification | Mechanism of Action | Reference |

| Polyglutamation | Intracellular enzymatic addition of glutamate residues | Increased intracellular retention and enhanced inhibition of target enzymes | nih.govjhoponline.comcancernetwork.com |

| PEGylation | Covalent attachment of polyethylene glycol (PEG) | Increased water solubility and potentially longer circulation half-life | cpu.edu.cn |

| Peptide Conjugation | Attachment of cell-penetrating or targeting peptides | Enhanced cellular uptake and targeted delivery | nih.gov |

| Ion-Pairing Complex | Formation of a complex with Nα-deoxycholyl-l-lysyl-methylester (DCK) | Facilitated transport across the intestinal membrane | researchgate.netnih.gov |

Molecular and Cellular Mechanisms of Action of Pemetrexed

Inhibition of Folate-Dependent Enzymes

Pemetrexed (B1662193) functions by inhibiting several key enzymes that are dependent on folate for their activity. europa.euoncotarget.comcancernetwork.comnih.govnih.gov This broad-spectrum inhibition disrupts the de novo biosynthesis of purine (B94841) and thymidine (B127349) nucleotides, which are essential building blocks for DNA and RNA synthesis. europa.euwikipedia.orgfrontiersin.org

Primary Inhibition of Thymidylate Synthase (TS)

The principal target of pemetrexed is thymidylate synthase (TS). frontiersin.orgscirp.orgplos.orgbccancer.bc.ca TS is a crucial enzyme in the pyrimidine (B1678525) synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). frontiersin.orgiiarjournals.org By potently inhibiting TS, pemetrexed depletes the intracellular pool of dTMP, a necessary precursor for DNA replication and repair. nih.govfrontiersin.orgscirp.org The polyglutamated forms of pemetrexed are particularly potent inhibitors of TS. europa.euaacrjournals.org Research has shown that the pentaglutamate form of pemetrexed is approximately 100 times more potent at inhibiting TS than the monoglutamate form. aacrjournals.org The inhibitory constant (Ki) value of pemetrexed pentaglutamates for TS inhibition has been reported to be as low as 1.3 nM. scirp.org

Secondary Inhibition of Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT)

In addition to its primary effect on TS, pemetrexed also acts as a secondary inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). europa.euoncotarget.comcancernetwork.comscirp.orgiiarjournals.org GARFT is a key enzyme in the de novo purine biosynthesis pathway. europa.euwikipedia.org Inhibition of GARFT by pemetrexed disrupts the production of purine nucleotides, further contributing to the cessation of DNA and RNA synthesis. cancernetwork.com Similar to its interaction with TS, the polyglutamated forms of pemetrexed are more potent inhibitors of GARFT than the parent compound. europa.eucancernetwork.com The Ki value for GARFT inhibition by pemetrexed pentaglutamates has been reported to be 65 nM. scirp.org

Inhibition of Dihydrofolate Reductase (DHFR)

Pemetrexed also demonstrates inhibitory activity against dihydrofolate reductase (DHFR). europa.euoncotarget.comcancernetwork.comwikipedia.orgscirp.orgplos.org DHFR is responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for both purine and pyrimidine synthesis. aacrjournals.org By inhibiting DHFR, pemetrexed further disrupts the folate cycle, leading to a depletion of the reduced folates necessary for nucleotide biosynthesis. europa.euaacrjournals.org The polyglutamated forms of pemetrexed have shown strong inhibition of DHFR, with a reported Ki value of 7.2 nM. scirp.org

Inhibition of Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICARFT)

Pemetrexed has also been shown to inhibit aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT), another enzyme involved in the purine biosynthesis pathway. oncotarget.comresearchgate.netthebiogrid.org Inhibition of AICARFT leads to the accumulation of its substrate, aminoimidazole carboxamide ribonucleotide (ZMP). nih.gov This accumulation can indirectly lead to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, which can have further downstream effects on cell metabolism and growth. oncotarget.comnih.gov

Intracellular Metabolism: Polyglutamylation of Pemetrexed

The efficacy of pemetrexed is significantly enhanced through its intracellular conversion to polyglutamate forms. europa.eucancernetwork.comaacrjournals.orgamegroups.org This process, known as polyglutamylation, involves the addition of multiple glutamate (B1630785) residues to the pemetrexed molecule. europa.euaacrjournals.org

Role of Folylpolyglutamate Synthetase (FPGS) in Pemetrexed Activation

The conversion of pemetrexed to its more active polyglutamated forms is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). europa.eucancernetwork.comaacrjournals.orgamegroups.orgoncotarget.com Pemetrexed is an excellent substrate for FPGS, leading to the rapid and efficient formation of these derivatives within tumor cells. cancernetwork.comaacrjournals.orgnih.gov The resulting polyglutamated metabolites have a longer intracellular half-life due to their increased negative charge, which hinders their efflux from the cell. europa.eubccancer.bc.ca This prolonged retention leads to sustained inhibition of the target enzymes, TS and GARFT, thereby enhancing the drug's cytotoxic effects. europa.eubccancer.bc.ca The increased potency of the polyglutamated forms is a critical aspect of pemetrexed's mechanism of action. europa.eucancernetwork.combccancer.bc.ca

Enhanced Potency and Retention of Polyglutamated Pemetrexed Forms

Upon entering the cell, pemetrexed is rapidly converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). aacrjournals.orgdrugbank.com This process, known as polyglutamation, is a time- and concentration-dependent mechanism that occurs more readily in tumor cells compared to normal tissues. aacrjournals.orguniprot.org The addition of multiple glutamate residues to the pemetrexed molecule significantly enhances its intracellular retention and therapeutic potency. aacrjournals.orgdrugbank.comuniprot.org

The polyglutamated forms of pemetrexed are more potent inhibitors of key enzymes in the de novo biosynthesis of purine and thymidine nucleotides, namely thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). aacrjournals.orguniprot.org The pentaglutamate form of pemetrexed, for instance, demonstrates a markedly increased inhibitory activity against these enzymes compared to its monoglutamate counterpart. cuni.czresearchgate.net Research has shown that the Ki value (an indicator of inhibitory potency) of pemetrexed pentaglutamate for TS is approximately 84 times lower than that of the monoglutamate form. cuni.cz Similarly, a dramatic increase in inhibitory potency is observed for GARFT. cuni.czresearchgate.net While the monoglutamate form shows weak inhibition of GARFT, the pentaglutamate derivative is a significantly more powerful inhibitor. researchgate.net Interestingly, the inhibitory activity against dihydrofolate reductase (DHFR) does not significantly change with polyglutamation. cuni.czresearchgate.net This enhanced inhibition of TS and GARFT by polyglutamated pemetrexed leads to a prolonged and more effective disruption of DNA and RNA synthesis in malignant cells. aacrjournals.orguniprot.org

Table 1: Inhibitory Potency (Ki) of Pemetrexed and its Pentaglutamate Form against Key Enzymes

| Enzyme | Pemetrexed (Monoglutamate) Ki (nM) | Pemetrexed (Pentaglutamate) Ki (nM) | Fold Increase in Potency |

|---|---|---|---|

| Thymidylate Synthase (TS) | 109 researchgate.net | 1.3 researchgate.net | ~84 |

| Dihydrofolate Reductase (DHFR) | 7.0 researchgate.net | 7.2 researchgate.net | ~1 |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9,300 researchgate.net | 65 researchgate.net | ~143 |

Data sourced from Shih et al., 1997. researchgate.net

Role of Gamma-Glutamyl Hydrolase (GGH) in Pemetrexed Elimination Pathways

The intracellular concentration and, consequently, the therapeutic efficacy of polyglutamated pemetrexed are regulated by the activity of gamma-glutamyl hydrolase (GGH). amegroups.orgiiarjournals.org GGH is a lysosomal enzyme that catalyzes the hydrolysis of the polyglutamate tails from both folates and antifolate drugs like pemetrexed. amegroups.orgnih.gov This action effectively reverses the process of polyglutamation, converting the highly retained polyglutamated forms back into the monoglutamate form, which can then be more easily effluxed out of the cell. amegroups.org

Therefore, the balance between the activities of FPGS and GGH is a critical determinant of pemetrexed's effectiveness. researchgate.net High levels of GGH expression have been associated with resistance to pemetrexed in some cancer types. iiarjournals.orgiiarjournals.org For example, in studies on non-small cell lung cancer, higher GGH expression was observed in pemetrexed-resistant adenocarcinoma samples compared to sensitive ones. iiarjournals.org This suggests that increased GGH activity can lead to a more rapid elimination of the active drug forms from tumor cells, thereby diminishing its cytotoxic effects. cancerindex.org Polymorphisms in the GGH gene have also been correlated with treatment outcomes, further highlighting the enzyme's important role in pemetrexed's mechanism of action. iiarjournals.org

Cellular Transport Mechanisms of Pemetrexed

The ability of pemetrexed to reach its intracellular targets is dependent on a variety of specialized transport systems that mediate its passage across the cell membrane. Pemetrexed is a substrate for several transporters, ensuring its uptake into and efflux from cells. drugbank.comamegroups.orgcancernetwork.com

Reduced Folate Carrier (RFC/SLC19A1)-Mediated Uptake

The primary route for pemetrexed entry into cells is the reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1). amegroups.orgamegroups.cnonclive.com RFC is a ubiquitously expressed anion exchanger that functions optimally at a physiological pH. ttuhsc.edu Pemetrexed has a higher affinity for RFC than the classical antifolate methotrexate. aacrjournals.org The expression level of RFC can influence cellular sensitivity to pemetrexed, with downregulation of the transporter being a potential mechanism of resistance. amegroups.cn

Folate Receptor Alpha (FR-α) Transport System

Pemetrexed is also transported into cells via the folate receptor alpha (FR-α), a high-affinity binding protein that mediates uptake through an endocytotic process. aacrjournals.orgfrontiersin.org FR-α is often overexpressed in various solid tumors, including those of the ovary, lung, and breast, while having limited expression in normal tissues. aacrjournals.orgonclive.comnih.gov Pemetrexed exhibits a very high affinity for FR-α, comparable to that of folic acid. aacrjournals.org Although the transport process mediated by FR-α is slower than that of RFC, its high affinity for pemetrexed can be a significant contributor to drug uptake, especially in tumors with high FR-α expression. aacrjournals.org

Proton-Coupled Folate Transporter (PCFT/SLC46A1)-Mediated Uptake

The proton-coupled folate transporter (PCFT), encoded by the SLC46A1 gene, is another important route for pemetrexed uptake. uniprot.orgamegroups.orguniprot.org PCFT functions optimally at an acidic pH and is crucial for folate absorption in the intestine. uniprot.orgnih.gov Pemetrexed is a good substrate for PCFT, and this transporter can play a unique role in the drug's activity, particularly in the acidic microenvironment often found in tumors. uniprot.orgnih.govwikipedia.org The presence of PCFT can help maintain pemetrexed activity even in cells with impaired RFC function, providing a redundant transport mechanism. ttuhsc.edu

Organic Anion Transporter (OAT3) in Cellular Excretion and Interactions

While the previously mentioned transporters are primarily involved in the uptake of pemetrexed into tumor cells, the organic anion transporter 3 (OAT3) plays a key role in its elimination from the body. drugbank.comnih.gov OAT3 is involved in the active tubular secretion of pemetrexed in the kidneys, facilitating its excretion in the urine. drugbank.comru.nl The interaction of other drugs with OAT3 can potentially affect the clearance of pemetrexed. For instance, inhibitors of OAT3, such as certain nonsteroidal anti-inflammatory drugs (NSAIDs) and proton pump inhibitors, can delay pemetrexed clearance, potentially increasing its systemic exposure and associated toxicities. nih.goveuropa.euresearchgate.net

Table 2: Cellular Transporters of Pemetrexed

| Transporter | Gene | Primary Function | Key Characteristics |

|---|---|---|---|

| Reduced Folate Carrier (RFC) | SLC19A1 | Cellular Uptake | Primary uptake route; functions optimally at physiological pH. amegroups.orgamegroups.cnttuhsc.edu |

| Folate Receptor Alpha (FR-α) | FOLR1 | Cellular Uptake | High-affinity endocytotic uptake; often overexpressed in tumors. aacrjournals.orgaacrjournals.orgfrontiersin.org |

| Proton-Coupled Folate Transporter (PCFT) | SLC46A1 | Cellular Uptake | Functions optimally at acidic pH; important in tumor microenvironments. amegroups.orguniprot.orgnih.gov |

| Organic Anion Transporter 3 (OAT3) | SLC22A8 | Cellular Excretion | Mediates renal tubular secretion and elimination of pemetrexed. drugbank.comnih.govru.nl |

Biochemical Pathways Disrupted by Pemetrexed

Pemetrexed (C11H13N5O3S) is a multitargeted antifolate agent that exerts its cytotoxic effects by disrupting critical folate-dependent metabolic pathways essential for cell replication. drugbank.comeuropa.eu Its chemical structure is similar to folic acid, allowing it to function as a folate antimetabolite. cancernetwork.comwikipedia.org The primary mechanism of action involves the inhibition of several key enzymes required for the de novo biosynthesis of purine and pyrimidine nucleotides. drugbank.comnih.govbccancer.bc.capatsnap.com The principal enzymatic targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). drugbank.comeuropa.euwikipedia.orgnih.gov Some research also indicates inhibition of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT). nih.govapexbt.com

Upon entering the cell, pemetrexed is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.comcancernetwork.comjhoponline.com This polyglutamation process is crucial as it increases the intracellular retention and half-life of the drug. drugbank.comeuropa.eu Furthermore, these polyglutamated metabolites are more potent inhibitors of TS and GARFT than the original monoglutamate form of pemetrexed, leading to prolonged and enhanced disruption of DNA synthesis in malignant cells. drugbank.comeuropa.eucancernetwork.com

Table 1: Enzymatic Targets of Pemetrexed and Their Inhibition Constants (Ki) This table presents the key enzymes inhibited by pemetrexed and their corresponding inhibition constants (Ki), which indicate the concentration of the inhibitor required to produce half-maximum inhibition.

| Enzyme Target | Abbreviation | Inhibition Constant (Ki) | Primary Metabolic Pathway Affected |

|---|---|---|---|

| Thymidylate Synthase | TS | 1.3 nM | Pyrimidine (Thymidine) Synthesis |

| Dihydrofolate Reductase | DHFR | 7.0 nM - 7.2 nM | Folate Metabolism (supporting both purine and pyrimidine synthesis) |

| Glycinamide Ribonucleotide Formyltransferase | GARFT | 65 nM | Purine Synthesis |

Data sourced from references apexbt.comaxonmedchem.com.

The de novo synthesis of purine nucleotides is a fundamental process that creates the building blocks (adenine and guanine) required for the synthesis of DNA and RNA. mdpi.com This multi-step pathway relies on folate cofactors for two key enzymatic reactions. researchgate.netmdpi.com Pemetrexed disrupts this pathway primarily by inhibiting glycinamide ribonucleotide formyltransferase (GARFT). drugbank.comwikipedia.orgpatsnap.com GARFT catalyzes an early, folate-dependent step in the formation of the purine ring. nih.govresearchgate.net

The polyglutamated forms of pemetrexed are particularly potent inhibitors of GARFT. europa.eucancernetwork.com By blocking this enzyme, pemetrexed prevents the formation of formylglycinamide ribonucleotide (FGAR) from glycinamide ribonucleotide (GAR), effectively halting the purine synthesis cascade. nih.gov

A secondary target in this pathway is aminoimidazolecarboxamide ribonucleotide formyltransferase (AICART). nih.gov Inhibition of AICART, the final folate-dependent enzyme in the pathway, has been shown to be the rate-limiting step in purine synthesis following pemetrexed treatment. nih.gov This blockage leads to the intracellular accumulation of the enzyme's substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). nih.gov The combined inhibition of GARFT and AICART severely depletes the intracellular pools of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), thereby arresting DNA and RNA synthesis. wikipedia.org

The synthesis of thymidine nucleotides is essential for DNA replication and repair. nih.gov Pemetrexed's principal mechanism of action is the potent inhibition of thymidylate synthase (TS), a critical enzyme in this pathway. bccancer.bc.canih.govaacrjournals.org TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a direct precursor to the thymidine triphosphate (dTTP) incorporated into DNA. frontiersin.org By directly blocking TS, pemetrexed prevents the formation of dTMP, leading to a state often referred to as "thymineless death," which triggers cell cycle arrest and apoptosis. bccancer.bc.caaacrjournals.orglongdom.org

In addition to its direct effect on TS, pemetrexed also inhibits dihydrofolate reductase (DHFR). drugbank.comwikipedia.orgnih.gov The reaction catalyzed by TS converts the folate cofactor, N5,N10-methylenetetrahydrofolate, into dihydrofolate (DHF). cancernetwork.com DHFR is essential for regenerating the active tetrahydrofolate (THF) pool from DHF. longdom.org By inhibiting DHFR, pemetrexed further disrupts thymidine synthesis by depleting the supply of the necessary folate cofactor for the TS enzyme, amplifying its cytotoxic effect. nih.govlongdom.org

Table 2: Impact of Pemetrexed on Thymidine Nucleotide Synthesis This table summarizes how pemetrexed's inhibition of key enzymes disrupts the de novo synthesis of thymidine.

| Inhibited Enzyme | Enzyme Function | Consequence of Inhibition by Pemetrexed |

|---|---|---|

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP. frontiersin.org | Direct blockage of dTMP synthesis, leading to depletion of thymidine for DNA. aacrjournals.org |

| Dihydrofolate Reductase (DHFR) | Regenerates tetrahydrofolate (THF) from dihydrofolate (DHF). longdom.org | Indirectly halts thymidine synthesis by depleting the THF cofactor required by TS. nih.govlongdom.org |

One-carbon metabolism is a complex network of interconnected metabolic pathways, including the folate and methionine cycles, that is responsible for the transfer of one-carbon units. amegroups.orgnih.gov These one-carbon units are fundamental for numerous cellular processes, most notably the synthesis of purines and thymidine. longdom.orgnih.gov As a folate antagonist, pemetrexed directly interferes with this central metabolic hub. researchgate.netlongdom.org

The folate cycle is the direct source of the activated one-carbon groups required by GARFT in purine synthesis and TS in thymidine synthesis. mdpi.comresearchgate.net By inhibiting these enzymes, pemetrexed not only blocks the specific biosynthetic steps but also disrupts the flow of the entire folate cycle. nih.gov The inhibition of DHFR is particularly impactful, as it traps folate in the inactive dihydrofolate (DHF) form, preventing its regeneration and recirculation as active tetrahydrofolate (THF) cofactors. longdom.org This sequestration of folate effectively starves multiple essential biosynthetic pathways of the one-carbon units they require for operation, leading to a comprehensive failure of DNA synthesis and cell replication. nih.govnih.gov

Molecular Mechanisms of Resistance to Pemetrexed

Altered Drug Uptake and Efflux Mechanisms

The intracellular concentration of Pemetrexed (B1662193) is a critical determinant of its cytotoxic activity. This concentration is maintained by a delicate balance between influx and efflux transporters. Resistance can emerge when this balance is shifted towards a net decrease in intracellular drug accumulation.

Downregulation of Folate Transporters (e.g., RFC, PCFT)

Pemetrexed enters cancer cells primarily through two carrier-mediated transport systems: the reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1), and the proton-coupled folate transporter (PCFT), or SLC46A1. cuni.cznih.gov RFC is the major folate transporter in most mammalian cells and functions optimally at a physiological pH. cuni.cz PCFT, on the other hand, is particularly active in the acidic microenvironment often found in solid tumors. cuni.cznih.gov Pemetrexed is an excellent substrate for both transporters. frontiersin.org

Interestingly, the presence of two distinct high-affinity transport systems for Pemetrexed suggests a degree of redundancy. It has been proposed that because of the ubiquitous expression of PCFT in many tumors, cancer cells may be less likely to develop transport-related resistance to Pemetrexed compared to other antifolates that rely solely on RFC, as PCFT can sustain Pemetrexed activity even when RFC is absent. nih.gov

Increased Efflux via ABC Transporters (e.g., ABCC11, MDR1, MRP-5)

While reduced uptake is one side of the coin, increased efflux, or the active pumping of the drug out of the cell, is the other. This process is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily. These proteins use the energy from ATP hydrolysis to transport a wide range of substrates, including chemotherapeutic agents, across cellular membranes.

Several ABC transporters have been implicated in Pemetrexed resistance. Notably, ABCC11 (also known as MRP8) has been shown to confer resistance to Pemetrexed in lung cancer cells. spandidos-publications.com Research has shown that the expression of ABCC11 was significantly higher in Pemetrexed-resistant lung adenocarcinoma cells compared to their sensitive parent cells. nih.gov

Another important member is ABCC5 (MRP5), which functions as an efflux pump for a variety of compounds, including antifolates. aacrjournals.org Studies have indicated that ABCC5 expression levels can be significantly increased in drug-resistant cell lines and may play a critical role in Pemetrexed resistance. amegroups.orgamegroups.cn For example, in adriamycin-resistant breast cancer cells (which exhibit cross-resistance to other drugs), ABCC5 expression was found to be over five times higher than in the sensitive parent cells. amegroups.org While direct clinical data linking MDR1 (Multidrug Resistance Protein 1 or ABCB1) to Pemetrexed resistance is less established, it has been observed that Pemetrexed treatment can increase the expression of MDR1, potentially contributing to resistance to co-administered drugs like cisplatin (B142131). nih.gov

Table 1: ABC Transporters Implicated in Pemetrexed Resistance

| Transporter | Alternative Name | Cancer Type(s) | Key Findings | Reference(s) |

| ABCC11 | MRP8 | Lung Cancer | Higher expression in pemetrexed-resistant cells. | nih.govspandidos-publications.com |

| ABCC5 | MRP5 | Breast Cancer, Lung Cancer | Significantly increased expression in resistant cell lines. | aacrjournals.orgamegroups.org |

| MDR1 | P-glycoprotein, ABCB1 | Lung Cancer | Pemetrexed may increase its expression, affecting resistance to other drugs. | nih.gov |

Target Enzyme Alterations and Overexpression

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes. Consequently, alterations in these target enzymes can significantly diminish the drug's efficacy.

Thymidylate Synthase (TS) Overexpression or Amplification

Thymidylate Synthase (TS) is a primary target of Pemetrexed and plays a central role in the de novo synthesis of pyrimidines. d-nb.infonih.gov TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. frontiersin.org Overexpression or amplification of the TYMS gene, which encodes for TS, is one of the most well-documented mechanisms of Pemetrexed resistance. d-nb.infonih.govcancer-genetics.org

Acquired resistance is also frequently driven by TS. Pemetrexed-resistant lung cancer cell lines have been shown to have higher copy numbers of the TYMS gene compared to their sensitive counterparts. d-nb.infocancer-genetics.org One study reported that the relative DNA copy number of the TYMS gene increased by up to 23.5-fold in a highly Pemetrexed-resistant lung cancer cell line. cancer-genetics.org

Table 2: Impact of Thymidylate Synthase (TS) Expression on Pemetrexed Efficacy in NSCLC

| Study Population | Parameter | Low TS Expression | High TS Expression | P-value | Reference(s) |

| Advanced NSCLC Patients | Response Rate | 29% | 3% | 0.025 | |

| Advanced NSCLC Patients | Average Time to Progression | 56 months | 23 months | 0.001 | |

| Advanced NSCLC Patients | Average Overall Survival | 60 months | 25 months | 0.002 | |

| Pemetrexed-Resistant Cell Lines | TYMS Gene Copy Number | - | Up to 23.5-fold increase | - | cancer-genetics.org |

Mutations in Target Enzymes

In addition to TS, Pemetrexed also inhibits dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). d-nb.infonih.gov In theory, mutations within the drug-binding sites of these enzymes could reduce their affinity for Pemetrexed, thereby conferring resistance.

While mutations in DHFR are a known mechanism of resistance to the classic antifolate methotrexate, this does not appear to be a common mechanism of resistance to Pemetrexed. nih.gov Some studies have noted that mutations in DHFR have not been identified in patients who have received methotrexate-based chemotherapy. cuni.cz For Pemetrexed, resistance is more commonly associated with the overexpression of target enzymes or alterations in drug transport and metabolism rather than target-site mutations. nih.gov However, some research has indicated that a higher expression status of GARFT may contribute to Pemetrexed resistance in NSCLC cell lines. nih.govnih.gov

Defective Intracellular Polyglutamylation

Upon entering the cell, Pemetrexed is converted into more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). d-nb.info This process involves the addition of multiple glutamate (B1630785) residues to the Pemetrexed molecule. Polyglutamation is crucial for two main reasons: it significantly enhances the intracellular retention of the drug, preventing its efflux, and it increases the inhibitory potency of Pemetrexed against its target enzymes, particularly TS and GARFT. cuni.cznih.gov

A critical mechanism of acquired resistance to Pemetrexed is the impairment of this polyglutamylation process. cuni.cznih.gov This is typically caused by a decrease in the expression or activity of FPGS. cuni.cz Cells with reduced FPGS function are unable to efficiently accumulate the highly active polyglutamated forms of Pemetrexed, leading to a substantial decrease in the drug's cytotoxic effects. nih.gov Loss of FPGS activity is a frequently observed mechanism of resistance in leukemia cell lines selected for resistance to polyglutamatable antifolates like Pemetrexed. cuni.cz

Mutations or Downregulation of Folylpolyglutamate Synthetase (FPGS)

A primary mechanism of acquired resistance to Pemetrexed involves alterations to the enzyme Folylpolyglutamate Synthetase (FPGS). aacrjournals.org Pemetrexed requires conversion into polyglutamated forms by FPGS to be retained within the cancer cell and to exert its maximum inhibitory effect on target enzymes. aacrjournals.orgiiarjournals.org This process of polyglutamylation significantly enhances the drug's potency. aacrjournals.orgiiarjournals.org

Resistance arises when cancer cells develop mutations in the FPGS gene or downregulate its expression. aacrjournals.orgnih.gov These changes lead to decreased or absent FPGS activity. aacrjournals.org Consequently, the conversion of Pemetrexed to its more active polyglutamated forms is impaired. aacrjournals.orgnih.gov Without efficient polyglutamylation, the drug is not effectively trapped within the cell and can be more easily removed, reducing its intracellular concentration and duration of action. aacrjournals.orgiiarjournals.org Studies in various cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC), have demonstrated that reduced FPGS expression is a common cause of acquired Pemetrexed resistance. aacrjournals.orgnih.govnih.gov For instance, research on murine leukemia cells and human leukemia sublines identified loss of FPGS activity as a dominant resistance mechanism. aacrjournals.orgnih.gov Similarly, some Pemetrexed-resistant A549 NSCLC cell lines were found to have downregulated FPGS expression. nih.govamegroups.org

Activation of Bypass or Salvage Pathways

Cancer cells can develop resistance to Pemetrexed by activating metabolic bypass or salvage pathways, which circumvent the drug's blockade of de novo nucleotide synthesis. mdpi.com Pemetrexed's primary target is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govresearchgate.net

When Pemetrexed inhibits TS, it depletes the intracellular pool of dTMP. However, cells can compensate for this by utilizing the thymidine (B127349) salvage pathway. researchgate.net This alternative route allows cells to recycle thymidine from the extracellular environment to produce dTMP, thereby bypassing the need for TS. mdpi.comresearchgate.net The key enzyme in this pathway is thymidine kinase 1 (TK1). Inhibition of TS can lead to a compensatory increase in TK1 activity, resulting in a "flare" of thymidine uptake from the salvage pathway. researchgate.net This activation can render the inhibition of TS by Pemetrexed ineffective, allowing for continued DNA synthesis and cell proliferation. researchgate.net Enhanced thymidine uptake via the salvage pathway is a recognized mechanism that confers resistance to TS inhibitors like Pemetrexed. mdpi.comresearchgate.net

Molecular Genetic Basis of Resistance

Single Nucleotide Polymorphisms (SNPs) in Transporter Genes (e.g., SLC19A1/RFC, ABCC11)

Genetic variations in genes that code for drug transporters are a significant factor in Pemetrexed resistance. nih.gov The influx of Pemetrexed into cancer cells is primarily mediated by the reduced folate carrier (RFC), encoded by the SLC19A1 gene. iiarjournals.orgnih.gov Single nucleotide polymorphisms (SNPs) within the SLC19A1 gene can alter the transporter's function or expression level, affecting drug uptake and, consequently, clinical outcomes. nih.govnih.gov

Efflux transporters, which actively pump drugs out of the cell, also play a crucial role. The ATP-binding cassette (ABC) transporter subfamily, particularly ABCC11 (also known as MRP8), has been implicated in Pemetrexed resistance. nih.gov Increased expression of ABCC11 was found in Pemetrexed-resistant lung adenocarcinoma cells. nih.gov Furthermore, a functional SNP in the ABCC11 gene (538G>A) was shown to influence sensitivity, with cells carrying the 538A>A genotype being more sensitive to Pemetrexed. nih.gov

Gene Expression Profiling in Resistant Models

Gene expression profiling of Pemetrexed-sensitive versus resistant cancer models has provided a broader understanding of the complex molecular networks underlying resistance. iiarjournals.orgeur.nl These studies compare the entire transcriptome of parental (sensitive) cell lines with their derived resistant sublines to identify genes and pathways that are differentially expressed. researchgate.netoncotarget.com

In NSCLC cell lines, the development of Pemetrexed resistance is often accompanied by significant changes in gene expression. oncotarget.com For instance, in A549 Pemetrexed-resistant cells, a marked decrease in the expression of the transporter gene SLC19A1 was identified as a key resistance mechanism. nih.govoncotarget.com In contrast, Pemetrexed-resistant PC-9 cells showed increased expression of TYMS, the gene encoding the primary drug target, thymidylate synthase. nih.govoncotarget.com

Other studies using microarray analysis have identified a host of additional genes involved in various cellular processes that are altered in resistant cells. These include genes related to the cell cycle, DNA repair, and apoptosis. iiarjournals.orgspandidos-publications.com For example, analysis of cisplatin-pemetrexed resistant NSCLC cells revealed upregulation of CDKN1A, a gene that can function as an oncogene by inhibiting apoptosis, suggesting its role in promoting resistance. spandidos-publications.com Another study identified that upregulation of the base excision repair (BER) pathway, specifically the enzyme uracil (B121893) DNA glycosylase (UNG), is a feature of both acute and acquired Pemetrexed resistance in lung cancer cells. aacrjournals.orgaacrjournals.org These profiling studies highlight that resistance is not due to a single mechanism but rather a multifactorial process involving the reprogramming of multiple cellular pathways. eur.nl

Role of Specific Oncogenes and Oncoproteins in Resistance Mechanisms (e.g., TTF-1, ErbB)

Specific oncogenes and their protein products are key drivers of cancer progression and can also mediate resistance to chemotherapy, including Pemetrexed. nih.gov

Thyroid Transcription Factor-1 (TTF-1): TTF-1 is a lineage-specific transcription factor highly expressed in lung adenocarcinomas. nih.govmdpi.com Multiple studies have indicated that TTF-1 status can predict the efficacy of Pemetrexed-based chemotherapy. frontiersin.orgnih.gov Patients with TTF-1-positive non-squamous NSCLC tend to have significantly better outcomes and a more favorable response to Pemetrexed regimens compared to those with TTF-1-negative tumors. nih.govmdpi.comfrontiersin.org While TTF-1 may also be a general prognostic factor, its association with Pemetrexed sensitivity suggests a specific interaction. mdpi.comresearchgate.net The lack of TTF-1 expression is often associated with resistance to various chemotherapeutic agents, including Pemetrexed. mdpi.comfrontiersin.org

ErbB Family: The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER3 (ErbB3), is central to cell growth and proliferation pathways. nih.gov Upregulation of ErbB signaling can confer Pemetrexed resistance. In Pemetrexed-resistant A549 lung adenocarcinoma cells, expression of the ErbB protein was found to be significantly upregulated. nih.gov Silencing both EGFR and HER3 in these resistant cells increased their sensitivity to Pemetrexed. nih.gov Furthermore, in NSCLC cells with an EGFR mutation, acquired resistance to Pemetrexed was found to be linked to the acquisition of resistance to EGFR tyrosine kinase inhibitors (TKIs) through the activation of the downstream Akt signaling pathway. nih.govoncotarget.com This indicates a crosstalk between Pemetrexed resistance and EGFR signaling pathways.

Cross-Resistance Phenomena

Cross-resistance occurs when resistance to one drug confers resistance to other, often mechanistically different, therapeutic agents. nih.gov

In the context of Pemetrexed, cross-resistance has been observed with other classes of drugs. For example, PC-9 cells that acquired resistance to Pemetrexed also developed resistance to the EGFR tyrosine kinase inhibitor erlotinib. oncotarget.com This was attributed to the activation of an alternative signaling pathway (Akt) that allowed the cells to bypass EGFR inhibition. nih.govoncotarget.com

However, cross-resistance is not universal. Studies in malignant pleural mesothelioma cell lines showed that while cisplatin and Pemetrexed have synergistic effects, cross-resistance was not consistently observed. nih.govresearchgate.net In three out of four cell lines tested, cisplatin-resistant sublines retained their sensitivity to Pemetrexed. nih.gov Conversely, resistance to Pemetrexed sometimes, but not always, led to changes in sensitivity to cisplatin. nih.gov In some cases, docetaxel-resistant lung cancer cells have been shown to be highly sensitive to Pemetrexed due to the downregulation of thymidylate synthase (TS), demonstrating a phenomenon of collateral sensitivity rather than cross-resistance. spandidos-publications.com These findings suggest that the development of cross-resistance is complex and depends on the specific mechanisms of resistance acquired by the cancer cells and the tumor type. nih.govresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| Pemetrexed |

| Cisplatin |

| Docetaxel |

| Erlotinib |

| Gemcitabine |

| Methotrexate |

| Trimetrexate |

| Raltitrexed |

| Lometrexol |

| Capecitabine |

| Trifluridine |

| Tipiracil |

| Volasertib |

| Osimertinib (B560133) |

| Rapamycin |

| LY294002 |

| Methoxyamine |

| 5-formyltetrahydrofolate |

| Dideazatetrahydrofolate |

Advanced Structural and Computational Studies of Pemetrexed

Crystallographic Analysis of Pemetrexed-Enzyme Complexes

X-ray crystallography has been instrumental in revealing the atomic-level details of how pemetrexed (B1662193) binds to its target enzymes. These studies provide a static yet precise snapshot of the drug-enzyme complex, highlighting the specific interactions that underpin its inhibitory activity.

A key structure is that of pemetrexed in a complex with Mycobacterium tuberculosis thymidylate synthase (ThyA) and the substrate dUMP, solved at a resolution of 1.80 Å (PDB ID: 4FQS). rcsb.org This crystal structure provides a detailed view of the ternary complex, illustrating how pemetrexed occupies the folate binding site. rcsb.orgpdbj.org The pteroyl-like group of pemetrexed mimics the structure of the native substrate, dihydrofolate. ssgcid.org

Similarly, crystallographic analysis of pemetrexed bound to the DHFR domain of Babesia bovis dihydrofolate reductase-thymidylate synthase (BbDHFR-TS) reveals a conserved binding mode. ssgcid.org The conformation of bound pemetrexed is nearly identical in different protomers of the enzyme. ssgcid.org A notable interaction is the formation of a salt bridge between the carboxyl group of pemetrexed's glutamate (B1630785) tail and the side chain of residue Arg83. ssgcid.org This interaction contributes to its high affinity for DHFR. The crystal structure of human thymidylate synthase (hTS) in complex with dUMP and pemetrexed has also been determined, providing insights into the drug's effect on the human enzyme. researchgate.net

The structural basis for pemetrexed's inhibition of GARFT has also been explored. Crystal structures of ternary complexes involving the human GARFTase formyltransferase domain, a substrate analog (β-GAR), and monoglutamylated antifolates like pemetrexed have been resolved. nih.gov These structures show that differences in inhibitory potencies among various antifolates correlate with their specific binding modes and the positioning of their terminal carboxylates within the active site. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interactions between drugs like pemetrexed and their biological targets.

Molecular docking studies consistently predict favorable binding affinities for pemetrexed with its various targets. For instance, a study investigating the interaction of several FDA-approved drugs with DNA reported a binding affinity of -8.7 kcal/mol for pemetrexed. dergipark.org.tr Another study focusing on the malarial proteasome identified pemetrexed as a potential inhibitor, noting a high interaction energy of -196.667 kJ/mol with the target. mdpi.com In a different context, molecular dynamics simulations predicted that the binding energy of pemetrexed with the transporter hSLC19A1 remains stable at around -28 kcal/mol even after oxidative modification of the protein. mdpi.com These values indicate a strong and stable interaction between pemetrexed and its targets.

| Target | Predicted Binding Affinity/Energy | Computational Method | Source |

|---|---|---|---|

| DNA | -8.7 kcal/mol | Molecular Docking (AutoDock Vina) | dergipark.org.tr |

| Malarial Proteasome | -196.667 kJ/mol | Molecular Docking & MD (gmx_MMPBSA) | mdpi.com |

| hSLC19A1 Transporter | ~ -28 kcal/mol | Molecular Dynamics (GROMACS) | mdpi.com |

Docking simulations have been crucial in identifying the specific binding sites and key amino acid residues that interact with pemetrexed. Studies have revealed that pemetrexed binds strongly to the minor groove of double-stranded DNA (dsDNA), primarily interacting with adenine (B156593) and guanine (B1146940) bases. nih.govresearchgate.netgedik.edu.tr

Within enzyme active sites, specific residues are key to pemetrexed's inhibitory action. In Babesia bovis DHFR, the glutamate tail of pemetrexed forms a salt bridge with Arg83, an interaction not observed with the related drug raltitrexed. ssgcid.org While pemetrexed's glutamate tail does not directly interact with Arg42 or His33 in this enzyme, these residues are important for binding other antifolates. ssgcid.org

When interacting directly with DNA, docking simulations have identified numerous points of contact. For example, interactions have been noted with DNA nucleobases such as DG2, DG4, DA5, DT20, DC21, DG22, and DC23. dergipark.org.tr These interactions are predominantly hydrogen bonds, which stabilize the drug-DNA complex.

Hydrogen bonds and electrostatic forces are the dominant interactions stabilizing the complexes formed by pemetrexed. The p-carbamide and p-carboxylic groups of pemetrexed are crucial for forming hydrogen bonds with the adenine and guanine nucleotides in the DNA minor groove. nih.govresearchgate.net

Detailed docking analyses with DNA have mapped out a network of hydrogen bonds. dergipark.org.tr These include bonds of specific lengths, such as a 2.05 Å bond with the DG2 residue, 2.48 Å and 2.97 Å bonds with the DG4 residue, a 2.16 Å bond with the DA5 residue, and a 1.91 Å bond with the DT20 residue, among others. dergipark.org.tr Beyond conventional hydrogen bonds, other interactions like carbon-hydrogen bonds and Pi-Donor hydrogen bonds with residues like DG4 have also been reported. dergipark.org.tr

In crystallographic studies of pemetrexed disodium (B8443419) heptahydrate, the intermolecular energy is dominated by electrostatic attractions, which include an extensive array of hydrogen bonds involving water molecules and the pemetrexed anion. cambridge.org The oxygen atoms of the carboxylate groups and the ring nitrogen N1 act as prominent hydrogen bond acceptors. cambridge.org

Identification of Key Interacting Residues and Binding Sites (e.g., DNA minor groove)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of molecules over time. These simulations complement the static pictures from crystallography and docking by showing how pemetrexed and its target complexes behave in a simulated physiological environment.

MD simulations have been used to confirm the stability of pemetrexed-target complexes. A 50 ns simulation of a pemetrexed-dsDNA complex confirmed that the interaction is stable, with robust electrostatic interactions primarily due to hydrogen bonding in the minor groove. nih.govresearchgate.net The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD), where a stable plateau in the RMSD graph over time indicates an equilibrated and stable system. researchgate.net

Simulations have also revealed conformational changes upon binding. For example, when pemetrexed binds to the proton-coupled folate transporter (PCFT), a key loop (TM1–TM2) in the transporter closes over the binding pocket within approximately 250 ns. researchgate.net This closed conformation remains stable for the rest of the simulation, indicating an induced-fit mechanism that secures the drug in place. researchgate.net

In another study, MD simulations of the malarial proteasome showed that pemetrexed hydrate (B1144303) remains stably bound within the active site, exhibiting low RMSD fluctuations, which confirms a stable interaction. mdpi.com These dynamic studies are essential for understanding not just the binding event itself, but also the stability and conformational consequences of that binding, providing a more complete picture of pemetrexed's mechanism of action at the molecular level.

Protein-Ligand Binding Dynamics and Conformational Changes

Molecular dynamics (MD) simulations have been crucial in elucidating the dynamic nature of Pemetrexed's interactions with its primary protein target, human thymidylate synthase (hTS), as well as with DNA.

Human thymidylate synthase is a dimeric enzyme that exists in two principal conformations: an active and an inactive state, defined by the conformation of the active-site loop which contains the catalytic cysteine (C195). Targeted molecular dynamics simulations have been performed to map the transition between these states. These simulations revealed that the conformational transition occurs asymmetrically and sequentially, involving a complex series of changes in the dihedral angles of the active-site loop. Key residues, such as W182 at the dimer interface and R185, play significant roles in this process. The simulations suggest that the bulky W182 residues hinder a simultaneous twist of the active-site loops in both monomers of the hTS dimer. researchgate.net This detailed understanding of the enzyme's conformational dynamics provides a basis for designing novel inhibitors that could stabilize the inactive state. researchgate.net

While Pemetrexed's primary targets are enzymes like hTS, dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), studies have also investigated its direct interaction with DNA. ri.selarvol.com Metadynamics (MD) simulations were used to explore the binding mode of Pemetrexed with calf thymus DNA (CT-DNA). cbg-meb.nl The analysis of the free energy surfaces from these simulations revealed that Pemetrexed preferentially binds to the 3'- and 5'-ends of the DNA molecule. cbg-meb.nl Further MD simulations of the Pemetrexed-dsDNA complex, conducted over a 50-nanosecond timeframe, confirmed that the interaction is stable, characterized by robust electrostatic interactions, primarily through hydrogen bonding with adenine and guanine nucleotides in the minor groove. odu.educbg-meb.nl

Simulation of Pemetrexed Transport through Cellular Carriers

The entry of Pemetrexed into cells is a critical step for its activity and is mediated by specific transporters, primarily the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.govresearchgate.netacs.org Computational modeling and structural biology have provided significant insights into these transport mechanisms.

Cryo-electron microscopy (cryo-EM) has successfully resolved the structure of PCFT in complex with Pemetrexed, offering a structural basis for understanding antifolate recognition. google.com These structures, combined with homology models, have allowed researchers to map mutations and understand the roles of specific residues in substrate binding and carrier cycling. google.com For instance, a homology model of PCFT helped to identify that residues Phe157, Gly158, and Leu161 are located in a flexible region of the fourth transmembrane domain (TMD4), which likely participates in the conformational changes required for transport. Pemetrexed, which has a high affinity for PCFT, was used in these studies to protect the carrier from chemical modification, confirming that these residues are within or near the folate binding pocket.

Furthermore, molecular modeling has been employed to understand the selectivity of Pemetrexed analogs for different transporters. A study on 6-methyl substituted Pemetrexed analogs used molecular modeling to explain the observed loss of transport by RFC. The model suggested that the addition of a methyl group at the 6-position of the pyrrole (B145914) ring creates steric repulsion within the RFC binding site, thereby abolishing transport, while having only a modest impact on PCFT or folate receptors. nih.govresearchgate.net This demonstrates how computational simulations can guide the design of more tumor-selective therapeutics by modulating transporter affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that relate the chemical structure of compounds to their biological activities. While extensive QSAR modeling specifically for Pemetrexed is not widely detailed in publicly available literature, related computational approaches have been applied.

One study focused on the photocatalytic degradation of Pemetrexed and used computational tools to assess the toxicity of its transformation products (TPs). Based on the elucidated structures of the TPs, a computational toxicity assessment, a field related to QSAR, was performed. This analysis predicted that TPs with higher log D values (a measure of lipophilicity) are more toxic than the parent Pemetrexed compound. These computational predictions were subsequently supported by experimental toxicity monitoring using the bacterium Vibrio fischeri.

Another study mentions the development of QSPR (Quantitative Structure-Property Relationship) models for a selection of lung cancer drugs, which includes Pemetrexed, to predict their physicochemical properties using topological indices derived from their molecular structures. cbg-meb.nl Additionally, some research on Pemetrexed analogs involves systematic structure-activity relationship (SAR) studies, which form the foundation of QSAR analysis, to understand how modifications to the chemical scaffold affect transport selectivity and antitumor efficacy.

Biophysical Characterization of Pemetrexed Interactions (e.g., with DNA)

A variety of biophysical techniques have been employed to characterize the non-covalent interactions between Pemetrexed and double-stranded DNA (dsDNA). These studies collectively indicate that Pemetrexed binds to the minor groove of DNA. odu.educbg-meb.nl

Spectroscopic Techniques (UV, Fluorescence)

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are standard methods to investigate drug-DNA interactions. Studies on Pemetrexed have shown that its interaction with dsDNA leads to a significant hypochromic effect (a decrease in absorbance intensity) in its UV absorption spectrum, which is indicative of close association with the DNA molecule.

Fluorescence quenching studies have also been instrumental. In these experiments, the intrinsic fluorescence of a molecule can be quenched (decreased) upon binding to DNA. Potassium iodide (KI) quenching studies have been used to further probe the binding mode. cbg-meb.nl The binding constants (Kb) and thermodynamic parameters for the Pemetrexed-DNA interaction have been determined using these methods, providing quantitative data on the binding affinity and the forces driving the interaction.

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| UV Absorption Spectroscopy | Binding Constant (Kb) | 1.72 × 104 M-1 | |

| Isothermal Titration Calorimetry | Binding Constant (Kb) | 2.6 × 109 M-1 | |

| Isothermal Titration Calorimetry | Gibbs Free Energy (ΔG) | -12.84 kcal/mol | |

| Isothermal Titration Calorimetry | Enthalpy (ΔH) | 6.09 cal/mol | |

| Isothermal Titration Calorimetry | Entropy (ΔS) | 43.1 cal/mol |

The significant difference in the reported binding constants may be attributed to different experimental conditions, DNA sources (e.g., calf thymus vs. fish sperm), and analytical techniques.

Thermal Denaturation and Viscosity Studies

Thermal denaturation and viscosity measurements provide crucial clues about the mode of drug-DNA binding. The melting temperature (Tm) of DNA, the temperature at which the double helix dissociates into single strands, can be altered by the binding of a small molecule. Intercalating agents, which insert themselves between the base pairs of DNA, typically cause a significant increase in Tm. In contrast, studies on Pemetrexed have shown that it does not significantly alter the Tm of dsDNA, which argues against an intercalative binding mode.

Viscosity measurements of DNA solutions provide complementary information. Intercalation lengthens and unwinds the DNA helix, leading to a substantial increase in the viscosity of the DNA solution. Conversely, groove binding, which involves weaker interactions along the exterior of the helix, causes little to no change in viscosity. Experiments have demonstrated that the addition of Pemetrexed does not significantly change the viscosity of CT-DNA solutions, further supporting a non-intercalative, groove-binding mechanism. cbg-meb.nl

Electrochemical Studies

Electrochemical methods offer a sensitive and simple approach for studying DNA-drug interactions. These techniques can provide information on the type and strength of the interaction. The interaction of Pemetrexed with dsDNA has been investigated using electrochemical methods, which monitor changes in the electrochemical signals of DNA bases (like guanine) upon drug binding. odu.educbg-meb.nl These studies have corroborated the findings from spectroscopic and viscosity experiments, indicating a groove-binding interaction. The results from electrochemical analyses, when combined with molecular docking simulations, provide a comprehensive picture of the Pemetrexed-DNA interaction at a molecular level. odu.educbg-meb.nl

Analytical Methodologies for Pemetrexed Research

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatographic methods are fundamental in separating Pemetrexed (B1662193) from its impurities and degradation products, allowing for their individual quantification and characterization.

High-Performance Liquid Chromatography (HPLC) and HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing Pemetrexed. researchgate.netitmedicalteam.pl Coupled with Ultraviolet (UV) detection, HPLC-UV provides a robust method for quantitative analysis. researchgate.netitmedicalteam.pl The selection of the UV detection wavelength is critical for sensitivity and specificity. While various wavelengths are used, 225 nm, 230 nm, 250 nm, and 265 nm are common choices for detecting Pemetrexed and its related substances. researchgate.netitmedicalteam.plijcpa.inorientjchem.orgmolnar-institute.comresearchgate.net The choice of 250 nm, for instance, is a compromise where most major analytes have a sufficient response, even if it isn't the wavelength of maximum absorbance for all compounds. molnar-institute.com

Several HPLC methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines, demonstrating linearity, precision, accuracy, and robustness. researchgate.netitmedicalteam.pl These methods are capable of quantifying Pemetrexed in bulk drug substances and pharmaceutical formulations. researchgate.netitmedicalteam.pl The stability of Pemetrexed in aqueous solutions has also been assessed using HPLC, with studies showing good stability over 24 hours at 25°C. researchgate.netitmedicalteam.pl

Table 1: Example HPLC-UV Methods for Pemetrexed Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Kromasil C18 (250 × 4.6 mm, 5 µm) researchgate.netitmedicalteam.pl | Zorbax SB – C18 (250 mm x 4.6 mm, 5 µm) orientjchem.orgorientjchem.org | ODS C18 (250x4.6 mm, 5µm) researchgate.net |

| Mobile Phase | 20 mM dibasic phosphate (B84403) buffer (pH 6.50) and acetonitrile (B52724) (88:12; v/v) researchgate.netitmedicalteam.pl | Buffer:Acetonitrile (90:10) orientjchem.orgorientjchem.org | 0.1% ortho phosphoric acid buffer: Acetonitrile (80:20) researchgate.net |

| Flow Rate | Not Specified | 0.9 ml/min orientjchem.orgorientjchem.org | 1.0 ml/min researchgate.net |

| Detection Wavelength | 225 nm researchgate.netitmedicalteam.pl | 265 nm orientjchem.orgorientjchem.org | 225 nm researchgate.net |

| Retention Time | Not Specified | ~6 min orientjchem.orgorientjchem.org | 2.9 min researchgate.net |

| Linearity Range | 20-120 µg/ml itmedicalteam.pl | 0.06248 mg to 0.49984 mg/ml orientjchem.orgorientjchem.org | 25-150 µg/mL researchgate.net |

Reversed-Phase HPLC with UV-Photodiode Array Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variation for the analysis of Pemetrexed and its impurities. orientjchem.orgorientjchem.orgrjptonline.orgrjptonline.org This technique often employs a C8 or C18 stationary phase. orientjchem.orgmolnar-institute.comorientjchem.orgrjptonline.orgrjptonline.org The use of a UV-Photodiode Array (PDA) detector offers significant advantages, as it allows for the acquisition of UV spectra across a range of wavelengths simultaneously. researchgate.netijcpa.inorientjchem.orgorientjchem.orgrjptonline.org This capability is invaluable for peak purity assessment and for identifying co-eluting substances.

RP-HPLC methods with PDA detection have been successfully developed and validated for the quantitative analysis of Pemetrexed, demonstrating high precision and accuracy. orientjchem.orgorientjchem.orgrjptonline.orgrjptonline.org These methods can effectively separate Pemetrexed from known impurities and degradation products that arise under various stress conditions. rjptonline.orgrjptonline.orgbaertschiconsulting.com The chromatographic conditions, including the mobile phase composition, pH, and column type, are optimized to achieve the best separation. orientjchem.orgmolnar-institute.comrjptonline.orgrjptonline.org For example, one method utilizes a Zorbax SB C8 column with a mobile phase of 0.17% glacial acetic acid and acetonitrile (89:11) at a pH of 5.3. rjptonline.orgrjptonline.org Another employs a Zorbax SB-C18 column with a buffer and acetonitrile mixture (90:10). orientjchem.orgorientjchem.org

Table 2: Exemplary RP-HPLC-PDA Methods for Pemetrexed

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Zorbax SB C8 (4.6 x 150mm), 3.5µm rjptonline.orgrjptonline.org | Zorbax SB – C18 (250 mm x 4.6 mm, 5 µm) orientjchem.orgorientjchem.org | Enable C18G ijcpa.in |

| Mobile Phase | 0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11) rjptonline.orgrjptonline.org | Buffer:Acetonitrile (90:10) orientjchem.orgorientjchem.org | Buffer: Acetonitrile: Methanol (75:15:10) ijcpa.in |

| Flow Rate | 2.0 mL/min rjptonline.orgrjptonline.org | 0.9 ml/min orientjchem.orgorientjchem.org | 1.0 mL/min ijcpa.in |

| Column Temperature | 30°C rjptonline.orgrjptonline.org | Ambient orientjchem.orgorientjchem.org | Room temperature ijcpa.in |

| Detection Wavelength | UV/PDA rjptonline.orgrjptonline.org | 265 nm orientjchem.orgorientjchem.org | 230 nm ijcpa.in |

| Injection Volume | 20.0µL rjptonline.orgrjptonline.org | Not Specified | 20 µL ijcpa.in |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Characterization

Mass Spectrometry (MS) and its tandem version (MS/MS) are powerful tools for the definitive identification and structural characterization of Pemetrexed and its related substances. baertschiconsulting.comresearchgate.netnih.gov These techniques provide information about the molecular weight and fragmentation patterns of analytes, which is essential for confirming known structures and elucidating unknown ones. baertschiconsulting.comnih.gov

LC-MS/MS methods have been developed for the determination of Pemetrexed in various matrices, including human plasma. nih.govresearchgate.netbohrium.com These methods offer high sensitivity and specificity. researchgate.netnih.gov For instance, a validated LC/MS/MS method can achieve a linear response over a wide concentration range. nih.gov Tandem mass spectrometry is particularly useful for identifying and characterizing degradation products, such as the major oxidative degradation product of Pemetrexed. nih.govresearchgate.net The fragmentation patterns obtained from MS/MS experiments provide crucial structural information. baertschiconsulting.com Advanced techniques like matrix-assisted laser desorption/ionization–triple quadrupole–tandem mass spectrometry (MALDI-QqQ-MS/MS) have been explored for high-throughput analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (1D, 2D ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structure elucidation of Pemetrexed and its impurities. baertschiconsulting.comresearchgate.neteuropa.eueuropa.eu One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. baertschiconsulting.comeuropa.eueuropa.eu The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum help to confirm the molecular structure. europa.eueuropa.eu

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide further structural details by revealing correlations between different nuclei. These techniques are crucial for assigning all the signals in the ¹H and ¹³C spectra and for determining the connectivity of atoms within the molecule. The structure of Pemetrexed has been confirmed by a combination of ¹H and ¹³C-NMR, along with other spectroscopic data. europa.eueuropa.eu NMR is also used to characterize degradation products isolated from stress testing studies, providing definitive structural information. baertschiconsulting.com Furthermore, NMR has been used to study the interactions between Pemetrexed and other molecules, such as cyclodextrins. researchgate.netnih.gov

Stability-Indicating Methods for Pemetrexed and its Impurities

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. molnar-institute.combaertschiconsulting.comoup.comjddtonline.info For Pemetrexed, this involves developing methods that can separate the parent drug from all potential process-related and degradation impurities. molnar-institute.comjddtonline.info

Forced degradation studies are a key component in the development of stability-indicating methods. researchgate.netrjptonline.orgbaertschiconsulting.com In these studies, Pemetrexed is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netrjptonline.orgbaertschiconsulting.comeuropa.eu The analytical method is then challenged to resolve Pemetrexed from these newly formed impurities. researchgate.netrjptonline.orgbaertschiconsulting.com

Several stability-indicating RP-HPLC methods have been developed and validated for Pemetrexed. researchgate.netresearchgate.netoup.comjddtonline.info These methods have demonstrated the ability to separate Pemetrexed from a significant number of impurities, including those formed during forced degradation. molnar-institute.combaertschiconsulting.comjddtonline.info For example, one study identified seven major degradation products through stress testing, which were then used to validate the stability-indicating power of the analytical method. molnar-institute.combaertschiconsulting.com The degradation of Pemetrexed has been shown to occur under acidic, basic, and oxidative conditions. rjptonline.orgeuropa.eu The development of these methods is crucial for the quality control of Pemetrexed in both bulk drug and final dosage forms. oup.compharmtech.com

Table 3: Common Degradation Products and Impurities of Pemetrexed

Emerging Research Avenues and Future Directions for Pemetrexed

Investigation of Novel Molecular Targets Beyond the Folate Pathway

While Pemetrexed (B1662193) is well-known for targeting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), researchers are investigating its effects on other molecular pathways. drugbank.commdpi.comeuropa.eu Recent studies suggest that Pemetrexed's influence extends beyond nucleotide synthesis. For instance, research has shown that Pemetrexed can indirectly activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. aacrjournals.org This activation is thought to be a consequence of the ATP depletion caused by the inhibition of purine (B94841) synthesis. mdpi.com

Furthermore, some studies have explored the interaction between Pemetrexed and signaling pathways involved in cell growth and survival. For example, the combination of Pemetrexed with inhibitors of phosphodiesterases (PDEs) has been shown to sensitize non-small-cell lung cancer (NSCLC) cells to the drug, suggesting a role for cyclic nucleotide signaling in Pemetrexed's activity. mdpi.com Another area of investigation involves the polo-like kinase 1 (PLK1) gene. Down-regulation of PLK1 has been observed in cells treated with a combination of osimertinib (B560133) and Pemetrexed, and its overexpression is linked to acquired resistance. iiarjournals.org

Molecular Basis of Synergy with Other Biochemical Agents

The synergistic effects of Pemetrexed with other chemotherapeutic and targeted agents are a significant area of research, aiming to enhance therapeutic outcomes.